L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine
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Overview
Description
L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine is a peptide compound composed of six amino acids: tyrosine, lysine, leucine, leucine, proline, and glycine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with different structural properties.
Semaglutide: A longer peptide with therapeutic applications in diabetes treatment.
Uniqueness
L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
669713-09-1 |
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Molecular Formula |
C34H55N7O8 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C34H55N7O8/c1-20(2)16-26(32(47)40-27(17-21(3)4)34(49)41-15-7-9-28(41)33(48)37-19-29(43)44)39-31(46)25(8-5-6-14-35)38-30(45)24(36)18-22-10-12-23(42)13-11-22/h10-13,20-21,24-28,42H,5-9,14-19,35-36H2,1-4H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,43,44)/t24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
JNOQABBMWGOZSE-XLIKFSOKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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